REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:9][C:7](=O)[CH2:6][C:4](=[O:5])[CH2:3]1.P(Cl)(Cl)(Cl)(Cl)[Cl:12]>C(Cl)(Cl)Cl>[Cl:12][C:7]1[CH2:9][C:2]([CH3:10])([CH3:1])[CH2:3][C:4](=[O:5])[CH:6]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
|
CC1(CC(=O)CC(=O)C1)C
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Name
|
|
Quantity
|
34.25 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated at the reflux temperature for a period of 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
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Details
|
After removal of the chloroform
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Type
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CUSTOM
|
Details
|
by evaporation under reduced pressure
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Type
|
ADDITION
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Details
|
the residue was mixed with water and ice
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (3 × 100 ml)
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Type
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WASH
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Details
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The combined ethereal extracts were washed with dilute potassium hydroxide and with water
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Type
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EXTRACTION
|
Details
|
The combined washings were extracted with fresh ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the whole dried over anhydrous magnesium sulphate
|
Type
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EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residual oil purified by distillation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(CC(C1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |